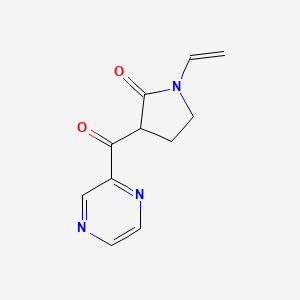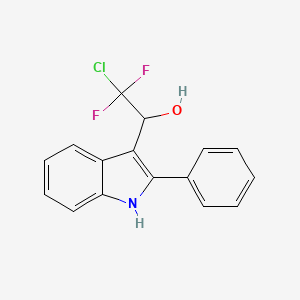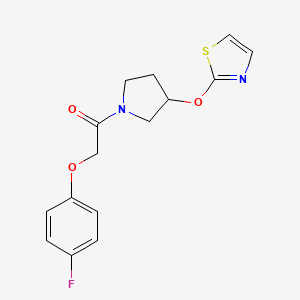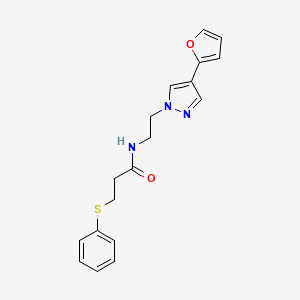
3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid” is a light beige solid . It is used for the synthesis of Bortezomib from L-phenylalanine via dipeptidyl boronic acid ester intermediates .
Synthesis Analysis
Pyrrolopyrazine derivatives, which contain pyrrole and pyrazine rings, have been synthesized using various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Molecular Structure Analysis
Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Chemical Reactions Analysis
Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Physical And Chemical Properties Analysis
The compound “(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid” has a melting point of 166-169℃ and a boiling point of 573.8±50.0 °C . It has a molecular weight of 271.27 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one serves as a versatile compound in organic synthesis, particularly in the synthesis of substituted 1-pyrrolines, showcasing its utility as a 3-aminopropyl carbanion equivalent. This application is crucial for constructing complex heterocyclic structures, as demonstrated in the efficient synthesis of 2-Phenyl-1-Pyrroline, highlighting its role in facilitating acylation, annulation, and cyclization reactions (Sorgi et al., 2003). Additionally, its involvement in the anodic N-N bond formation to access Pyrazolidin-3,5-diones, important motifs in heterocyclic chemistry with pharmaceutical applications, illustrates an alternative, sustainable synthetic approach using dianilides as precursors (Gieshoff et al., 2016).
Polymer Chemistry
In polymer chemistry, its related compound, poly(vinylpyrrolidonium) hydrogen sulfate, has been employed as a heterogeneous and reusable catalyst in the synthesis of 4H-pyran derivatives, showcasing operational simplicity, mild conditions, and the reusability of the catalyst. This method emphasizes the compound's role in promoting efficient multi-component reactions, leading to high yields of the products and contributing to the development of sustainable and environmentally friendly catalytic processes (Shirini et al., 2015).
Heterocyclic Chemistry
The utility of this compound extends to the synthesis of heterocyclic compounds, as illustrated by the preparation of ferrocenyl pyrazoles. This synthesis approach underscores the compound's ability to participate in reactions yielding heterocycles with potential applications in medicinal chemistry and materials science. Such methodologies afford 1-alkyl/aryl-5-ferrocenylpyrazoles and 1-alkyl/aryl-3-ferrocenylpyrazoles, demonstrating the compound's versatility in organic synthesis and its contribution to the development of new materials (Zora et al., 2008).
Biomedical Applications
Poly(N-vinylpyrrolidinone) (PNVP) hydrogels, closely related to this compound, have been explored for their biocompatibility with skin cells. These studies focus on the potential of PNVP hydrogels to support cell growth, examining their interactions in both direct and indirect contact with cells. Despite challenges in using these hydrogels as substrates for cell culture, their biocompatibility and stimulatory effects on fibroblasts highlight the biomedical significance of this compound and its derivatives. Such research paves the way for future developments in tissue engineering and regenerative medicine, where the material's properties can be harnessed to support tissue growth and repair (Smith et al., 2006).
Wirkmechanismus
Target of Action
Compounds with similar pyrazine-2-carbonyl structures have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
Related compounds have been shown to inhibit the growth ofMycobacterium tuberculosis
Biochemical Pathways
Related compounds have been shown to interfere with the life cycle ofMycobacterium tuberculosis, suggesting that this compound may also affect similar pathways .
Result of Action
Related compounds have been shown to exhibit anti-tubercular activity, suggesting that this compound may have similar effects .
Eigenschaften
IUPAC Name |
1-ethenyl-3-(pyrazine-2-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-6-3-8(11(14)16)10(15)9-7-12-4-5-13-9/h2,4-5,7-8H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIVZVSOIJYRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCC(C1=O)C(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2998605.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2998608.png)
![2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenyl-propanoic Acid](/img/no-structure.png)



![4-ethyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2998613.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-bromo-2-fluorobenzamide](/img/structure/B2998617.png)
![3-[2-(4-Aminophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2998621.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2998622.png)

![3-(3,4-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2998624.png)
